molecular formula C23H30N2O2 B1163289 Apinac

Apinac

Cat. No. B1163289
M. Wt: 366.5
InChI Key: KCCVWUAAHDXNNQ-XHICYHHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

APINAC is an analytical reference material that is structurally categorized as a synthetic cannabinoid (CB). It is an indazole-based CB that has recently been identified in illegal products. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Metabolic Characterization in Rats : APINAC, identified as Adamantan-1-yl 1-pentyl-1H-indazole-3-carboxylate, shows rapid metabolism by rat liver microsomes and displays moderate to long half-lives in rats. It is predominantly metabolized via ester hydrolysis to carboxylic acids, which are markers for this compound intake (Hwang et al., 2017).

  • In Vivo Metabolism in Rats : Another study on this compound's in vivo metabolism in rats suggests ester hydrolysis yielding various metabolites. Identification of these metabolites is crucial for their detection in biological samples, especially for forensic toxicology (Savchuk et al., 2017).

Forensic Toxicology

  • Toxicology Screening using Zebrafish Model : A comparative study of the effects of this compound on zebrafish larvae and mice revealed the impairment of spontaneous motor and sensorimotor behavior. This research underscores the potential of using zebrafish as a model for rapid behavioral-based drug screening (Morbiato et al., 2020).

  • Metabolism in Human Liver Microsomes and Rats : A study focusing on the metabolism of 5F-APINAC, a variant of this compound, in human liver microsomes and rats identified several metabolites. Understanding these metabolites can aid in developing screening methods for detecting 5F-APINAC consumption (Appolonova et al., 2019).

  • Detection of Metabolites in Rat Urine : Research on the detection of this compound metabolites in rat urine by chromatography and mass spectrometry is crucial for categorizing this compound as a potentially hazardous psychoactive substance, especially in the context of drug control measures (Savchuk et al., 2017).

Drug Interaction Potential

  • Inhibitory Effects on Cytochrome P450 and Other Enzymes : A study on APINACA, an indazole carboxamide synthetic cannabinoid similar to this compound, investigated its inhibitory effects on major human cytochrome P450 enzymes and drug transporters. This research is significant in understanding potential drug-drug interactions in clinical settings (Kim et al., 2019).

properties

Molecular Formula

C23H30N2O2

Molecular Weight

366.5

IUPAC Name

1-adamantyl 1-pentylindazole-3-carboxylate

InChI

InChI=1S/C23H30N2O2/c1-2-3-6-9-25-20-8-5-4-7-19(20)21(24-25)22(26)27-23-13-16-10-17(14-23)12-18(11-16)15-23/h4-5,7-8,16-18H,2-3,6,9-15H2,1H3

InChI Key

KCCVWUAAHDXNNQ-XHICYHHKSA-N

SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)OC34CC5CC(C3)CC(C5)C4

synonyms

AKB57

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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